molecular formula C12H23NO5 B2544452 Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate CAS No. 1276688-37-9

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate

Cat. No.: B2544452
CAS No.: 1276688-37-9
M. Wt: 261.318
InChI Key: ZYWTUIPFTJUXPW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate is a chemical compound with the molecular formula C12H23NO5. It is commonly used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is often carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the free amine, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective protection and deprotection process is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the tert-butoxycarbonyloxy group.

    Tert-butyl (2-aminoethyl)(ethyl)carbamate: Contains an additional ethyl group on the amine.

    Tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: Features extended ethoxy chains .

Uniqueness

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected and deprotected in a controlled manner .

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-9(14)13-7-8-16-10(15)18-12(4,5)6/h7-8H2,1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWTUIPFTJUXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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